N-(but-3-yn-1-yl)cyclopentanamine hydrochloride N-(but-3-yn-1-yl)cyclopentanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2138034-54-3
VCID: VC6812012
InChI: InChI=1S/C9H15N.ClH/c1-2-3-8-10-9-6-4-5-7-9;/h1,9-10H,3-8H2;1H
SMILES: C#CCCNC1CCCC1.Cl
Molecular Formula: C9H16ClN
Molecular Weight: 173.68

N-(but-3-yn-1-yl)cyclopentanamine hydrochloride

CAS No.: 2138034-54-3

Cat. No.: VC6812012

Molecular Formula: C9H16ClN

Molecular Weight: 173.68

* For research use only. Not for human or veterinary use.

N-(but-3-yn-1-yl)cyclopentanamine hydrochloride - 2138034-54-3

Specification

CAS No. 2138034-54-3
Molecular Formula C9H16ClN
Molecular Weight 173.68
IUPAC Name N-but-3-ynylcyclopentanamine;hydrochloride
Standard InChI InChI=1S/C9H15N.ClH/c1-2-3-8-10-9-6-4-5-7-9;/h1,9-10H,3-8H2;1H
Standard InChI Key VTLRNHKEAVXLEP-UHFFFAOYSA-N
SMILES C#CCCNC1CCCC1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

N-(But-3-yn-1-yl)cyclopentanamine hydrochloride belongs to the class of secondary amines featuring a cyclopentane ring and a propargyl (but-3-yn-1-yl) substituent. The hydrochloride salt form enhances stability and solubility for experimental handling. Key molecular parameters include:

PropertyValueSource
Molecular FormulaC₉H₁₅N·HCl
Molecular Weight173.69 g/mol
IUPAC NameN-(but-3-yn-1-yl)cyclopentanamine hydrochloride
SMILESC#CCCNC1CCCC1.Cl
InChI KeyVTLRNHKEAVXLEP-UHFFFAOYSA-N

The cyclopentane ring adopts a puckered conformation, reducing steric strain while maintaining planarity around the amine nitrogen. The propargyl group introduces linear geometry, with the terminal alkyne’s sp-hybridized carbon enabling π-bond interactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The free base form, N-(but-3-yn-1-yl)cyclopentanamine, is typically synthesized via nucleophilic substitution between cyclopentanamine and but-3-ynyl halides (e.g., bromide or iodide). A representative procedure involves:

  • Reaction Setup: Cyclopentanamine (1 equiv) reacts with but-3-ynyl bromide (1.1 equiv) in acetonitrile at 85°C for 17 hours, using potassium carbonate (2 equiv) as a base .

  • Workup: Filtration through celite, solvent evaporation, and purification via column chromatography yield the free base.

  • Salt Formation: Treatment with hydrochloric acid in diethyl ether produces the hydrochloride salt .

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance safety and efficiency, particularly when handling volatile propargyl halides. Key parameters include:

  • Residence Time: Optimized to 30–60 minutes to maximize yield (>85%).

  • Temperature Control: Maintained at 80–90°C to prevent alkyne polymerization.

  • Purification: Crystallization from ethanol/water mixtures achieves >95% purity .

Chemical Reactivity and Functionalization

Alkyne-Driven Reactions

The terminal alkyne group undergoes characteristic transformations:

Cycloadditions

  • Huisgen Azide-Alkyne Cycloaddition: Copper-catalyzed reaction with azides yields 1,4-disubstituted triazoles, useful for bioconjugation.

  • Pauson-Khand Reaction: Under CO and ethylene, forms cyclopentenone derivatives via [2+2+1] cycloaddition .

Halogenation

Electrophilic iodination using N-iodosuccinimide produces 1-iodoalkyne intermediates, enabling Sonogashira couplings for carbon-carbon bond formation .

Amine Reactivity

The secondary amine participates in:

  • Acylation: Acetic anhydride forms the corresponding acetamide (yield: 78–82%).

  • Mannich Reactions: Condensation with formaldehyde and ketones generates β-amino ketone derivatives.

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Future Research Directions

Targeted Drug Discovery

  • PROTAC Development: Exploit alkyne-azide cycloaddition to conjugate E3 ligase ligands for targeted protein degradation.

  • Covalent Antibody-Drug Conjugates: Site-specific conjugation via alkyne-azide chemistry may improve therapeutic index.

Process Optimization

  • Photocatalytic Synthesis: Gold-catalyzed coupling under UVA light (λ = 365 nm) could reduce reaction times by 40% .

  • Continuous Manufacturing: Implementing microwave-assisted flow reactors may enhance yield to >90%.

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